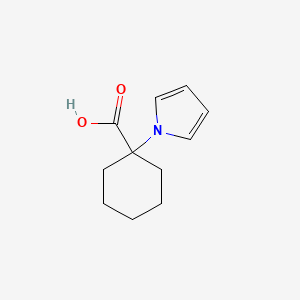
1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is an organic compound with the empirical formula C11H15NO2 and a molecular weight of 193.24 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid”, has been explored in various studies . For instance, the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The InChI code for “1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is 1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)/t9-,10+ .Physical And Chemical Properties Analysis
“1-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid” is a powder at room temperature .Applications De Recherche Scientifique
Biosensor Development
PCCA can be utilized to form multi-layered films with gold nanoparticles and nickel oxide . These films are integral in the development of biosensors , which are analytical devices used to detect biological molecules. Biosensors with PCCA can potentially offer high sensitivity and specificity for various biomarkers, making them valuable in medical diagnostics and environmental monitoring.
Photothermal Therapy
In the field of photothermal therapy , PCCA may be used in photoacoustic imaging . This application takes advantage of PCCA’s ability to absorb light and convert it into heat, which can be used to destroy cancer cells. The compound’s properties could make it a candidate for non-invasive cancer treatments that require precise targeting and minimal side effects.
Microsensor Electrode Arrays
PCCA can form electropolymerized thin films that find applications as microsensor electrode arrays . These arrays are crucial in the development of microsensors that can detect various physical or chemical stimuli. The thin films of PCCA provide a conductive and stable platform for these sensors, which can be used in industrial, environmental, and healthcare sectors.
Conductive Monolayers
Derivatives of PCCA, such as 11-(1H-pyrrol-1-yl)undecane-1-thiol , can form self-assembled monolayers (SAMs) with terminal pyrrol groups . These SAMs are conductive and can be applied to various surfaces, offering potential use in electronic devices, such as organic semiconductors and molecular electronics.
Organic Synthesis
PCCA plays a role in organic synthesis , particularly in the synthesis of pyrrole derivatives . Pyrroles are important heterocyclic compounds that serve as building blocks for many organic reactions. The versatility of PCCA in forming different pyrrole structures makes it valuable for synthesizing complex organic molecules.
Medicinal Chemistry
In medicinal chemistry , the pyrrole subunit of PCCA is found in various therapeutically active compounds . These include antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more. The compound’s ability to inhibit enzymes like reverse transcriptase and protein kinases highlights its potential in drug development.
Mécanisme D'action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For example, some pyrrole-containing compounds can inhibit enzyme activity, while others might bind to receptors and modulate their signaling .
Biochemical Pathways
Again, the specific pathways would depend on the target. Pyrrole-containing compounds could potentially affect a wide range of biochemical pathways due to the versatility of the pyrrole ring .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some pyrrole-containing compounds have shown antimicrobial potential .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
1-pyrrol-1-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12/h4-5,8-9H,1-3,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMGFICEXWCOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



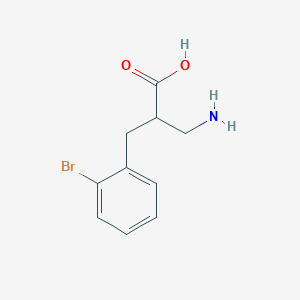
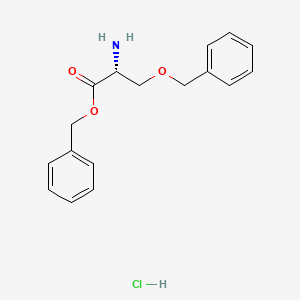
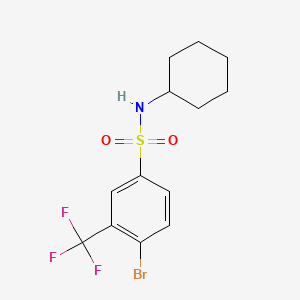
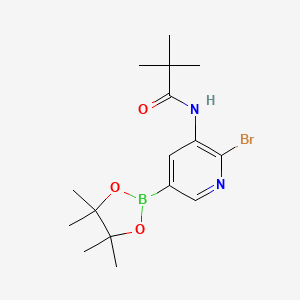


![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
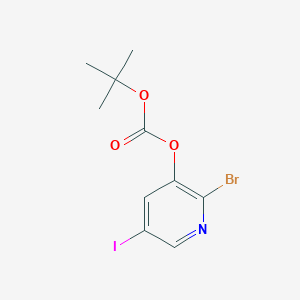
![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

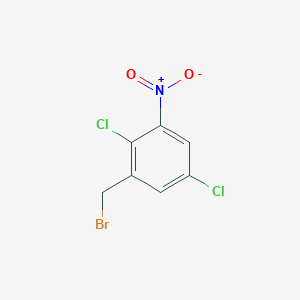

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)